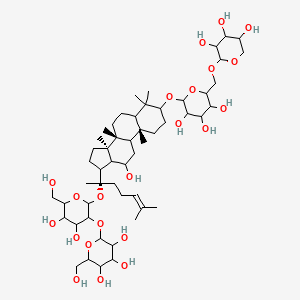
20(R)-Propanaxadiol;R-ginsenoside Rg3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20®-Propanaxadiol; R-ginsenoside Rg3:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20®-Propanaxadiol; R-ginsenoside Rg3 typically involves the extraction and purification from Panax ginseng roots. The process includes:
Extraction: The ginseng roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The extract is subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate 20®-Propanaxadiol; R-ginsenoside Rg3.
Hydrolysis: Enzymatic or acid hydrolysis is used to convert precursor ginsenosides into 20®-Propanaxadiol; R-ginsenoside Rg3.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques include:
Biotransformation: Using microbial or enzymatic processes to convert ginsenosides into 20®-Propanaxadiol; R-ginsenoside Rg3.
Fermentation: Employing specific strains of microorganisms to enhance the production of the desired compound.
Advanced Chromatography: Utilizing large-scale chromatographic systems for efficient separation and purification.
Análisis De Reacciones Químicas
Types of Reactions
20®-Propanaxadiol; R-ginsenoside Rg3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering its biological activity.
Reduction: Reductive reactions can convert ketone groups to alcohols, impacting its solubility and efficacy.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 20®-Propanaxadiol; R-ginsenoside Rg3, each with unique pharmacological profiles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 20®-Propanaxadiol; R-ginsenoside Rg3 is used as a model compound to study saponin chemistry and its interactions with other molecules. It serves as a precursor for synthesizing novel derivatives with potential therapeutic applications.
Biology
Biologically, this compound is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It is particularly noted for its ability to modulate immune responses and inhibit cancer cell proliferation.
Medicine
In medicine, 20®-Propanaxadiol; R-ginsenoside Rg3 is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical studies have shown its efficacy in enhancing the effects of chemotherapy and reducing side effects.
Industry
Industrially, it is used in the formulation of health supplements and functional foods aimed at improving overall health and well-being. Its anti-fatigue and cognitive-enhancing properties make it a popular ingredient in nutraceuticals.
Mecanismo De Acción
The mechanism of action of 20®-Propanaxadiol; R-ginsenoside Rg3 involves multiple molecular targets and pathways:
Anti-cancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Anti-inflammatory: It reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Neuroprotection: It protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
Comparación Con Compuestos Similares
Similar Compounds
- 20(S)-Propanaxadiol; S-ginsenoside Rg3
- Ginsenoside Rh2
- Ginsenoside Rb1
Uniqueness
20®-Propanaxadiol; R-ginsenoside Rg3 is unique due to its specific stereochemistry, which significantly influences its biological activity. Compared to its S-isomer, it has a higher stability and distinct pharmacokinetic properties, making it more effective in certain therapeutic applications.
Propiedades
Fórmula molecular |
C53H90O22 |
|---|---|
Peso molecular |
1079.3 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,50-,51+,52+,53-/m0/s1 |
Clave InChI |
VMFHKVMQSYOBAV-MCMLTULOSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
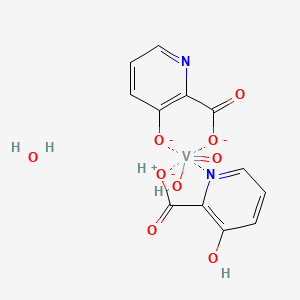
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)
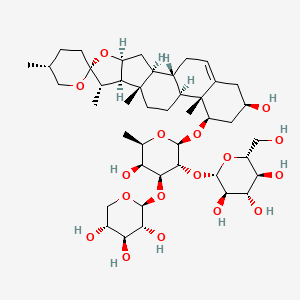
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780487.png)
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
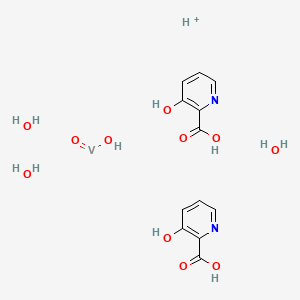
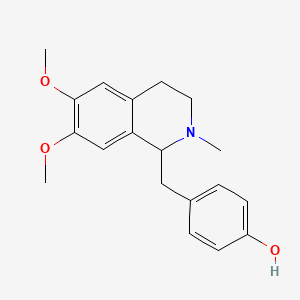
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780539.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
![(7Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780551.png)
